(5-(m-Tolyl)pyrazin-2-yl)methanol
Description
(5-(m-Tolyl)pyrazin-2-yl)methanol is a pyrazine derivative featuring a methanol group at position 2 and a meta-methylphenyl (m-tolyl) substituent at position 5 of the pyrazine ring. Pyrazine derivatives are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties. The m-tolyl group introduces steric bulk and aromaticity, which may enhance stability and π-π stacking interactions, while the hydroxymethyl group provides hydrogen-bonding capability, influencing solubility and reactivity .
Properties
IUPAC Name |
[5-(3-methylphenyl)pyrazin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-2-4-10(5-9)12-7-13-11(8-15)6-14-12/h2-7,15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEMJUQFENCIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(N=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
(5-(m-Tolyl)pyrazin-2-yl)methanol has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (5-(m-Tolyl)pyrazin-2-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Physicochemical Properties
Computational and Experimental Insights
- highlights the use of X-ray crystallography and DFT calculations to correlate molecular structure with properties in pyrazoline derivatives . Similar methodologies could elucidate the target compound’s conformation and electronic profile.
- The absence of direct structural data for (5-(m-Tolyl)pyrazin-2-yl)methanol underscores a research gap. Future studies should prioritize crystallographic analysis and spectroscopic characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
